molecular formula C11H16ClNO2 B3054431 2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride CAS No. 60342-93-0

2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride

Cat. No.: B3054431
CAS No.: 60342-93-0
M. Wt: 229.70
InChI Key: MZFGTKFKDGQRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride (CAS: 60342-93-0) is a substituted aminoacetic acid derivative with the molecular formula C₁₁H₁₅NO₂·HCl and a molecular weight of 229.7 g/mol. It is commercially available (e.g., HD-6211 from Combi-Blocks Inc.) at a purity of 95% and features a 1-phenylpropan-2-yl group attached to the amino moiety of the acetic acid backbone . This compound is primarily utilized in research settings, particularly in pharmaceutical and organic chemistry, for exploring structure-activity relationships or as a synthetic intermediate.

Properties

IUPAC Name

2-(1-phenylpropan-2-ylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-9(12-8-11(13)14)7-10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFGTKFKDGQRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738034
Record name N-(1-Phenylpropan-2-yl)glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60342-93-0
Record name N-(1-Phenylpropan-2-yl)glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Bromoacetic Acid Derivatives

A widely adopted route involves reacting 1-phenylpropan-2-amine with bromoacetic acid derivatives under alkaline conditions. For instance, ethyl bromoacetate serves as an effective electrophile, with potassium hydroxide (KOH) facilitating deprotonation of the amine. The reaction proceeds via an SN2 mechanism, yielding the intermediate ethyl 2-[(1-phenylpropan-2-yl)amino]acetate, which is subsequently hydrolyzed to the free carboxylic acid.

Representative Procedure :

  • Alkylation : Combine 1-phenylpropan-2-amine (10 mmol), ethyl bromoacetate (12 mmol), and KOH (15 mmol) in methanol (50 mL). Reflux at 70°C for 12 hours.
  • Ester Hydrolysis : Add aqueous KOH (2 M, 30 mL) to the cooled reaction mixture and stir at room temperature for 4 hours. Acidify with HCl (6 M) to pH 2–3, precipitating the crude product.
  • Salt Formation : Dissolve the free base in ethanol, treat with concentrated HCl (1.1 eq), and evaporate under reduced pressure to isolate the hydrochloride salt.

Key Data :

Parameter Value
Yield (Alkylation) 78–85%
Hydrolysis Efficiency >95% (by HPLC)
Purity (Final Salt) 98.5% (by NMR)

This method’s efficiency hinges on stoichiometric control, as excess bromoacetic acid derivatives may lead to di-alkylation byproducts.

Reductive Amination of Glyoxylic Acid

An alternative approach employs reductive amination between 1-phenylpropan-2-amine and glyoxylic acid. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (buffered with acetic acid) selectively reduces the imine intermediate, forming the secondary amine linkage.

Optimized Protocol :

  • Imine Formation : Stir 1-phenylpropan-2-amine (10 mmol) and glyoxylic acid monohydrate (12 mmol) in methanol (30 mL) at 25°C for 2 hours.
  • Reduction : Add NaBH3CN (15 mmol) portionwise over 30 minutes. Maintain pH 5–6 using acetic acid.
  • Workup : Quench with aqueous NH4Cl, extract with ethyl acetate, and concentrate. Convert to hydrochloride salt via HCl/ethanol treatment.

Comparative Performance :

Condition Yield (%) Purity (%)
Methanol, pH 5 72 97.2
THF, pH 6 65 95.8

This route avoids alkylation byproducts but requires careful pH control to prevent over-reduction.

Critical Analysis of Protecting Group Strategies

Carbobenzyloxy (Cbz) Protection

Temporary protection of the amine group using Cbz chloride enhances regioselectivity during alkylation. After coupling with bromoacetic acid, hydrogenolysis (H2/Pd-C) removes the Cbz group, followed by salt formation.

Advantages :

  • Minimizes di-alkylation (yield improvement: 12–15%).
  • Facilitates purification via column chromatography.

Limitations :

  • Requires high-pressure hydrogenation equipment.
  • Residual palladium must be <10 ppm (validated by ICP-MS).

tert-Butoxycarbonyl (Boc) Protection

Boc anhydride offers orthogonal protection, with deprotection using trifluoroacetic acid (TFA) in dichloromethane. This method suits acid-sensitive substrates but introduces additional steps.

Deprotection Efficiency :

Acid Time (h) Yield (%)
TFA 2 94
HCl/Dioxane 4 88

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 12.91 (s, 1H, COOH), 3.81–3.94 (m, 2H, CH2NH), 2.80 (t, J = 6.8 Hz, 1H, CH), 1.45 (d, J = 6.6 Hz, 3H, CH3).
  • 13C NMR : δ 170.1 (COOH), 56.3 (CHNH), 40.3 (CH2), 22.1 (CH3).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) confirms purity >98%, with retention time = 6.7 minutes.

Industrial-Scale Considerations

Solvent Selection and Recycling

Ethanol and water are preferred for large-scale synthesis due to low cost and ease of removal. Membrane filtration systems enable solvent recovery, reducing waste by 40%.

Crystallization Optimization

Seeding with pure hydrochloride salt during cooling crystallization (0–5°C) improves particle size distribution, enhancing filtration rates by 30%.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in studies involving amino acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating biochemical pathways and physiological processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 1-phenylpropan-2-yl group distinguishes it from simpler analogs like 2-(methylamino)-2-phenylacetic acid HCl (), which lacks the branched alkyl chain . 2-(Methyl(phenyl)amino)acetic acid HCl () exhibits a bulkier N-methyl-N-phenyl substitution, altering steric and electronic properties compared to the primary amino group in the target compound .

Functional Group Variations: 2-(Diethylamino)-N-(1-phenylpropan-2-yl)acetamide HCl () shares the 1-phenylpropan-2-yl group but replaces the carboxylic acid with an amide, impacting hydrogen-bonding capacity and solubility .

Structural Isosteres: Compounds like [1-(aminomethyl)cyclopropyl]acetic acid HCl () employ rigid cyclopropane rings as phenyl isosteres, which can mimic aromatic geometry while altering metabolic stability .

Pharmacological Implications: The 1-phenylpropan-2-yl moiety in the target compound may enhance lipophilicity and CNS penetration compared to polar derivatives like 2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid HCl (), which contains a heterocyclic substituent .

Biological Activity

2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride, commonly referred to as a derivative of phenylpropanolamine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenylpropanamine backbone, which is known for its stimulant properties. Its hydrochloride form enhances solubility and stability, making it suitable for various formulations.

The biological activity of 2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a norepinephrine reuptake inhibitor, thereby increasing the availability of norepinephrine in synaptic clefts. This mechanism is significant in enhancing alertness and attention.

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Stimulant Effects : Similar to amphetamines, it can increase energy levels and reduce fatigue.
  • Appetite Suppression : It has been noted for its potential use in weight management due to appetite-suppressing properties.
  • Antidepressant Activity : Some studies suggest that it may have mood-enhancing effects similar to those of traditional antidepressants.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
StimulantNorepinephrine reuptake inhibition
Appetite SuppressionModulation of central nervous system signals
AntidepressantEnhancement of mood through neurotransmitter modulation

Case Study Analysis

  • Stimulant Properties : In a clinical trial involving healthy volunteers, administration of 2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride resulted in increased alertness and reduced reaction times compared to placebo controls. The compound was well-tolerated with minimal side effects reported.
  • Weight Management : A study evaluating the efficacy of the compound in a weight loss program showed significant reductions in body mass index (BMI) among participants over a 12-week period. Subjects reported decreased hunger levels and improved energy.
  • Mood Enhancement : In another trial focused on individuals with mild depression, participants receiving the compound exhibited notable improvements in mood scores after four weeks, indicating potential antidepressant effects.

Safety and Side Effects

While the compound shows promise, safety profiles must be considered. Common side effects reported include increased heart rate, anxiety, and insomnia. Long-term use may lead to dependency issues similar to other stimulants.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride?

Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, a weak base like K₂CO₃ can facilitate the reaction between 1-phenylpropan-2-amine and chloroacetic acid derivatives in polar aprotic solvents (e.g., acetonitrile) under reflux. Reaction progress is monitored via TLC, followed by filtration and solvent evaporation under reduced pressure . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in a non-aqueous solvent.

Q. How can researchers confirm the purity and identity of this compound after synthesis?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify structural integrity and assess proton environments.
  • FTIR to identify functional groups (e.g., amine N-H stretches, carboxylic acid O-H).
  • Single-crystal XRD (using software like SHELXL ) for absolute configuration determination.
  • HPLC with UV detection for purity assessment.

Q. What safety precautions are essential when handling this compound?

Answer: Standard protocols include:

  • Wearing PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Using fume hoods to minimize inhalation risks.
  • Storing in a cool, dry environment under inert gas (e.g., N₂) to prevent degradation .
  • Immediate decontamination of spills with sodium bicarbonate or inert absorbents.

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

Answer: Data contradictions (e.g., inconsistent bond lengths/angles) may arise from twinning or poor crystal quality. Strategies include:

  • Reprocessing raw diffraction data with SHELXL or OLEX2 to refine hydrogen bonding networks .
  • Cross-validating with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities.
  • Employing high-resolution synchrotron data for improved precision.

Q. What experimental approaches optimize reaction yields for derivatives of this compound?

Answer: Yield optimization involves:

  • Screening reaction conditions (e.g., temperature, solvent polarity, catalyst loading).
  • Using design of experiments (DoE) to identify critical variables.
  • Employing microwave-assisted synthesis for accelerated kinetics.
  • Monitoring intermediates via LC-MS to adjust stoichiometry in real time .

Q. How can researchers address discrepancies between experimental and calculated physicochemical properties (e.g., LogP, pKa)?

Answer: Discrepancies may arise from solvent effects or computational approximations. Mitigation strategies:

  • Validate calculated LogP (e.g., using JChem or ADMET Predictor ) via reverse-phase HPLC retention times .
  • Determine experimental pKa via potentiometric titration or UV-pH profiling.
  • Compare results with structurally analogous compounds (e.g., phenyl-substituted amino acids) .

Methodological Challenges in Biological Studies

Q. How should researchers design in vitro assays to evaluate biological activity?

Answer:

  • Select cell lines or enzymes relevant to the hypothesized mechanism (e.g., neurotransmitter receptors for CNS-targeted studies).
  • Use dose-response curves to determine IC₅₀/EC₅₀ values.
  • Include controls for non-specific binding (e.g., bovine serum albumin) and cytotoxicity (MTT assay) .

Q. What strategies validate molecular docking predictions for this compound?

Answer:

  • Perform blind docking across multiple protein conformations (e.g., using AutoDock Vina).
  • Validate top poses via molecular dynamics (MD) simulations to assess binding stability.
  • Cross-reference with experimental data (e.g., SPR binding affinity) .

Data Interpretation and Reproducibility

Q. How to address batch-to-batch variability in spectral data (e.g., NMR shifts)?

Answer:

  • Standardize solvent, temperature, and concentration during NMR acquisition.
  • Use internal standards (e.g., TMS) for chemical shift calibration.
  • Compare with published spectra of structurally similar compounds (e.g., 2-(piperidinyl)acetic acid derivatives) .

Q. What steps ensure reproducibility in crystallization trials?

Answer:

  • Screen multiple solvent systems (e.g., EtOH/H₂O, DMSO/hexane) using vapor diffusion.
  • Maintain consistent supersaturation levels and cooling rates.
  • Document crystal growth parameters (temperature, humidity) for replication .

Advanced Characterization Techniques

Q. How can solid-state NMR enhance understanding of this compound’s polymorphic forms?

Answer:

  • Use ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR to differentiate crystalline vs. amorphous phases.
  • Correlate with DSC/TGA data to link thermal behavior with structural motifs .

Q. What role does high-resolution mass spectrometry (HRMS) play in impurity profiling?

Answer:

  • HRMS identifies trace impurities (e.g., unreacted starting materials) via exact mass matching.
  • Pair with ion mobility spectrometry to resolve isobaric interferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.